Chlorphenesin, (R)-
Overview
Description
®-Chlorphenesin is a chiral compound known for its muscle relaxant properties. It is commonly used in topical formulations for its antifungal and antibacterial properties. The compound is a derivative of phenol and is characterized by its ability to inhibit the growth of fungi and bacteria, making it a valuable ingredient in various pharmaceutical and cosmetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-chlorphenesin typically involves the reaction of phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through an epoxide intermediate, which is then opened by the phenol to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or water to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-chlorphenesin is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Chlorphenesin undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted phenesin derivatives.
Scientific Research Applications
®-Chlorphenesin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chiral chromatography.
Biology: Studied for its effects on muscle relaxation and its potential as an antifungal and antibacterial agent.
Medicine: Investigated for its potential use in treating muscle spasms and other neuromuscular disorders.
Industry: Used in the formulation of cosmetics and personal care products for its preservative properties.
Mechanism of Action
The mechanism of action of ®-chlorphenesin involves the inhibition of microbial growth by disrupting the cell membrane integrity of fungi and bacteria. It targets the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death. In muscle relaxation, it acts on the central nervous system to inhibit the transmission of nerve impulses, thereby reducing muscle spasms.
Comparison with Similar Compounds
Similar Compounds
Chlorphenesin: The racemic mixture of ®-chlorphenesin and (S)-chlorphenesin.
Phenol: The parent compound, known for its antiseptic properties.
Parabens: Similar in their use as preservatives in cosmetic products.
Uniqueness
®-Chlorphenesin is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture. Its specific configuration allows for targeted interactions with microbial cell membranes and neuromuscular pathways, making it more effective in certain applications compared to its non-chiral counterparts.
Properties
CAS No. |
112652-61-6 |
---|---|
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1 |
InChI Key |
MXOAEAUPQDYUQM-MRVPVSSYSA-N |
SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@@H](CO)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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